

Environmental fate and degradation of Fluometuron

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Compound of Interest

Compound Name: Fluometuron-d6

Cat. No.: B12403948

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An In-depth Technical Guide on the Environmental Fate and Degradation of Fluometuron

Introduction

Fluometuron is a selective phenylurea herbicide used extensively for the pre- and post-emergence control of annual grasses and broadleaf weeds, primarily in cotton and sugarcane cultivation[1][2][3]. Its chemical name is 1,1-dimethyl-3-(α,α,α -trifluoro-m-tolyl)urea[1]. As a soil-applied herbicide, its efficacy and environmental impact are directly linked to its fate and transport in soil and water systems[4]. Understanding the degradation pathways, persistence, and mobility of fluometuron is critical for assessing its potential risks to non-target organisms and ecosystems, including groundwater resources. This guide provides a comprehensive technical overview of the environmental fate of fluometuron, detailing its degradation mechanisms, summarizing key quantitative data, and outlining relevant experimental methodologies.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its inherent physicochemical properties. These properties influence its solubility, volatility, and its tendency to adsorb to soil particles, which in turn affect its degradation rate and mobility.

Table 1: Physicochemical Properties of Fluometuron

Property	Value	Reference
Chemical Formula	C ₁₀ H ₁₁ F ₃ N ₂ O	
Molecular Weight	232.2 g/mol	
Appearance	White to tan crystalline powder	
Water Solubility	105 mg/L at 20°C	
Vapor Pressure	0.067 mPa (5 x 10 ⁻⁷ mmHg) at 20°C	
Octanol-Water Partition Coefficient (log Kow)	2.23 - 2.42	
Adsorption Coefficient (Koc)	100 cm ³ /g	

Environmental Degradation Pathways

Fluometuron is subject to degradation in the environment through both abiotic and biotic processes. The predominant pathway is microbial degradation in soil, while photolysis can be significant under certain conditions.

Abiotic Degradation

Hydrolysis: Fluometuron is highly stable to hydrolysis under typical environmental pH conditions. Calculated half-lives for hydrolysis are extremely long, estimated at 1.6 years at pH 1, 2.4 years at pH 5, and 2.8 years at pH 9 at 20°C. Therefore, hydrolysis is not considered a significant degradation pathway for fluometuron in soil or aquatic systems.

Photolysis (Photodegradation): Photodegradation can be a significant route of dissipation for fluometuron, particularly on the soil surface or in clear, shallow waters.

- In Water:** When exposed to natural sunlight, aqueous solutions of fluometuron can decompose relatively quickly, with a reported half-life of 1.2 days. The presence of natural water constituents like fulvic acids and nitrate ions can accelerate this process significantly. Fulvic acids can increase the photodegradation rate by a factor of 2.5, while nitrates can increase it by a factor of 15.

- **On Soil:** On the surface of a sandy loam soil under natural light, fluometuron has a photolysis half-life of approximately 9.7 days. The major photolysis product identified is the mono-N-demethylated metabolite, N-methyl-N'-[3-(trifluoromethyl)phenyl]urea.

Biotic Degradation (Microbial Metabolism)

Microbial metabolism is the primary mechanism for fluometuron degradation in soil environments. The process is more rapid in non-sterilized soil and can be enhanced by the addition of organic amendments like glucose, which stimulates microbial activity. The degradation proceeds through a sequential pathway involving demethylation and hydrolysis.

Primary Microbial Degradation Pathway: The degradation of fluometuron in soil follows a pathway similar to other phenylurea herbicides:

- **N-demethylation:** The process begins with the stepwise removal of the two methyl groups from the urea nitrogen atom. The first demethylation yields desmethyl fluometuron (DMF), also known as 1-methyl-3-(3-trifluoromethylphenyl)urea.
- **Second N-demethylation:** The second methyl group is removed to form trifluoromethyl phenylurea (TFMPU).
- **Hydrolysis:** The urea bridge is then hydrolyzed by arylacylamidase enzymes, breaking the molecule into 3-(trifluoromethyl)aniline (TFMA).

This pathway is visualized in the diagram below.



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Microbial degradation pathway of Fluometuron.

Further degradation of TFMA can occur, though it can also form non-extractable residues by binding to soil organic matter. A small but significant amount of $^{14}\text{CO}_2$ can be recovered from studies using radiolabeled fluometuron, indicating that complete mineralization of the trifluoromethyl group can occur, although it is a minor pathway.

Environmental Fate and Mobility

Persistence

Fluometuron is considered moderately to highly persistent in the soil environment. Its persistence is highly variable and depends on factors such as soil type, organic matter content, pH, moisture, temperature, and microbial activity.

Table 2: Environmental Half-Lives (DT₅₀) of Fluometuron

Medium	Half-Life (DT ₅₀)	Conditions	Reference
Soil (Field)	12 - 171 days (Typical: 85 days)	Varies with soil type and climate	
Soil (Field)	103 days	Loamy sand (0.9% OM, pH 6.4)	
Soil (Field)	171 days	Sandy loam (1.3% OM, pH 7.3)	
Soil (Lab)	58 - 99 days	30-90 cm depth	
Water (Hydrolysis)	2.4 - 2.8 years	pH 5-9	
Water (Photolysis)	1.2 days	Natural sunlight	
Air (Atmosphere)	~2.1 days	Reaction with hydroxyl radicals	

Mobility and Adsorption

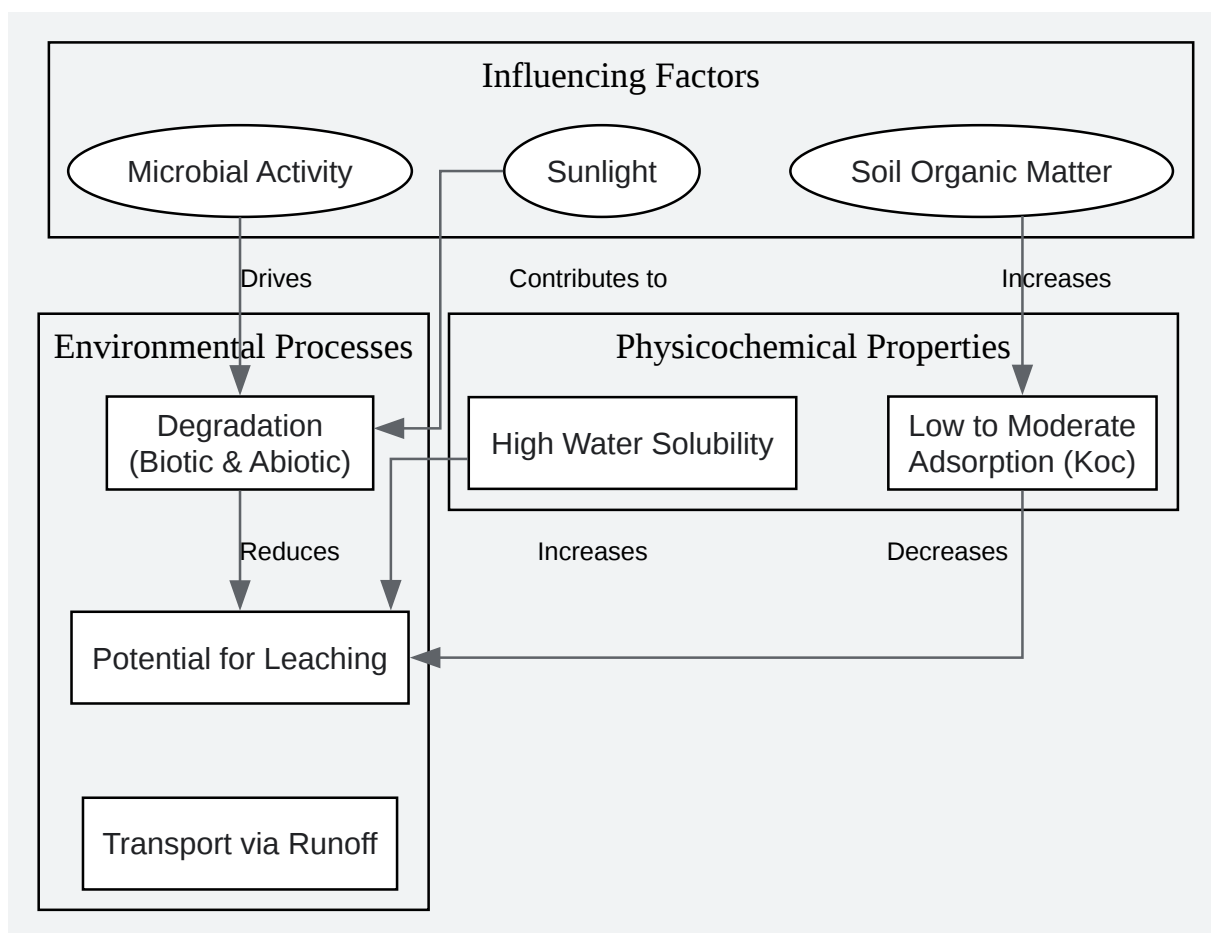
The mobility of fluometuron in soil is influenced by its water solubility and its adsorption to soil colloids.

- **Adsorption:** Fluometuron adsorption is primarily correlated with soil organic matter content. Soils with higher organic matter exhibit stronger adsorption, which reduces the mobility of the herbicide. Clay content is not significantly correlated with fluometuron adsorption. The metabolites of fluometuron, particularly TFMA, tend to be more strongly sorbed to soil than the parent compound due to the presence of nonsubstituted amino groups.

Table 3: Soil Adsorption Coefficients for Fluometuron and its Metabolites

Compound	Adsorption Behavior	Notes	Reference
Fluometuron (FLM)	Moderately mobile	Adsorption increases with organic matter content.	
Desmethyl Fluometuron (DMF)	Higher sorption than FLM	Percentage sorption range: 45-90%	
Trifluoromethyl Phenylurea (TFMPU)	Higher sorption than FLM	Percentage sorption range: 45-91%	
3-(Trifluoromethyl)aniline (TFMA)	Highest sorption affinity	Percentage sorption range: 45-98%	

- **Leaching:** Due to its water solubility and relatively low adsorption coefficient (Koc of 100), fluometuron is considered to have the potential to be mobile in soils, especially those with low organic matter content. However, field studies have shown limited leaching, with no residues typically detected below a depth of 15-30 cm. This suggests that while it has leaching potential, degradation and sorption processes in the upper soil layers often limit its vertical movement towards groundwater.



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Factors influencing Fluometuron's environmental fate.

Experimental Protocols

Studying the environmental fate of fluometuron involves laboratory and field experiments to measure its persistence and degradation. A common approach is a laboratory soil incubation study.

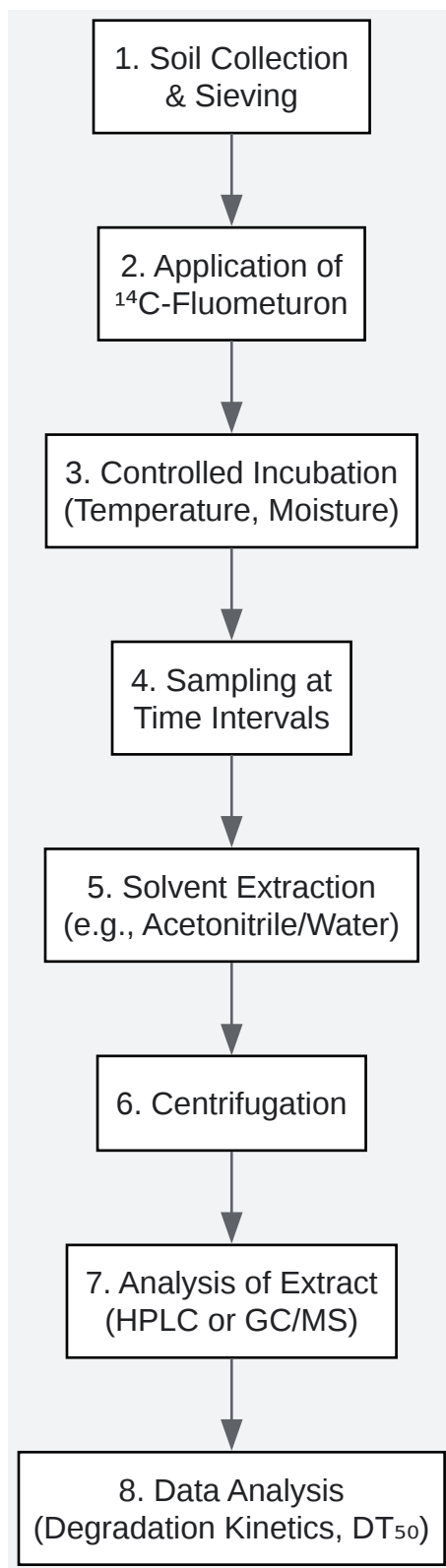
Soil Degradation Study Workflow

A typical laboratory experiment to assess fluometuron degradation in soil involves the following steps:

- **Soil Collection and Preparation:** Soil samples are collected from relevant field sites, typically from the top layer (e.g., 0-15 cm) where herbicide application occurs. The soil is sieved to

remove large debris and may be characterized for properties like texture, pH, and organic matter content.

- **Herbicide Application:** A known concentration of fluometuron, often using ^{14}C -radiolabeled compound for easier tracking, is applied to the soil samples. Unlabeled standards of the parent compound and its expected metabolites are also used.
- **Incubation:** The treated soil samples are incubated under controlled conditions of temperature and moisture for a specific period (e.g., 30 to 100 days). Sub-samples are taken at various time intervals for analysis.
- **Extraction:** Residues of fluometuron and its metabolites are extracted from the soil samples using an appropriate solvent, such as methanol or acetonitrile/water. The mixture is shaken and then centrifuged to separate the liquid extract from the soil solids.
- **Analysis:** The extract is analyzed to identify and quantify the parent fluometuron and its degradation products. This is typically done using chromatographic techniques.



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Workflow for a laboratory soil degradation study.

Analytical Methods

Accurate determination of fluometuron and its metabolites in environmental samples is crucial for fate studies.

- **High-Performance Liquid Chromatography (HPLC):** HPLC, often coupled with mass spectrometry (LC-MS/MS), is a primary method for analyzing fluometuron and its metabolites in water and soil extracts. The method involves direct injection of a water sample or a diluted soil extract. Detection can be achieved using a photodiode array (UV) detector or, for higher sensitivity and specificity, a fluorescence detector or mass spectrometer. For MS/MS analysis, two characteristic mass transitions are monitored for each compound to ensure accurate identification and quantification.
- **Gas Chromatography/Mass Spectrometry (GC/MS):** The U.S. Geological Survey (USGS) has developed methods using solid-phase extraction (SPE) followed by GC/MS to determine concentrations of fluometuron and its degradation products (DMFM, TFMPU, and TFMA) in natural water samples.

The limit of quantification (LOQ) for these advanced methods is typically very low, often around 0.05 µg/L in water and 0.01 mg/kg in soil.

Conclusion

The environmental fate of fluometuron is complex, governed by a combination of its physicochemical properties and prevailing environmental conditions. It is a moderately persistent herbicide in soil, with microbial degradation serving as the primary dissipation pathway through sequential N-demethylation and hydrolysis. While photolysis can be rapid in surface waters, fluometuron is stable to hydrolysis. Its mobility is moderate and is significantly limited by adsorption to soil organic matter. Although it has the potential to leach in low-organic-matter soils, field data suggest that vertical movement is often restricted. A thorough understanding of these processes is essential for developing sustainable management practices that maximize the agricultural benefits of fluometuron while minimizing its environmental impact.

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